Ethirimol
Overview
Description
Ethirimol is a pyrimidine fungicide that was first reported in 1968 and marketed in 1970 . It is primarily used as a seed treatment to control fungal diseases such as damping-off and powdery mildew in cereals like barley and wheat . This compound has moderate water solubility and low volatility, making it moderately persistent in soils and water bodies . It is considered obsolete in some regions but may still be available in certain countries .
Mechanism of Action
Target of Action
Ethirimol is a pyrimidine fungicide It is known that this compound is a metabolite of bupirimate , and they share the same action mechanism .
Mode of Action
This compound interacts with its targets by inhibiting the activity of nucleotides such as adenine and metabolic agents like inosine . This interaction disrupts the nucleotide pool balance, thereby affecting the normal functioning of the target organisms .
Biochemical Pathways
This compound affects the adenine salvage pathway . By inhibiting the activity of adenine, this compound disrupts the balance of the nucleotide pool, leading to an increase in the adenine salvage pathway
Pharmacokinetics
This compound has a moderate water solubility and a low volatility . It is moderately persistent in soils and water bodies and is moderately mobile . These properties impact the bioavailability of this compound, allowing it to be present in the environment for extended periods and to be transported to its target sites.
Result of Action
It is known that this compound can affect root growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can resist pesticide losses caused by environmental factors, making it effective for long durations . .
Biochemical Analysis
Biochemical Properties
Ethirimol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme adenosine deaminase . This inhibition affects the activity of nucleotides such as adenine and metabolic agents like inosine
Cellular Effects
It has been observed that this compound can have an impact on various types of cells and cellular processes . For instance, it has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound is susceptible to photodegradation and degrades extensively in soil to yield CO2 and unextractable soil-bound residues . Its half-life ranges from 0.6 to 14.5 days
Metabolic Pathways
This compound is involved in several metabolic pathways. Its metabolism in plants and animals is extensive, yielding up to 16 metabolites . The metabolic pathways of this compound include N-dealkylation and hydroxylation of the butyl group
Transport and Distribution
This compound is moderately mobile in soils and water bodies
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethirimol can be synthesized through a multi-step process involving the reaction of butylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the final product, which is typically greater than 97% .
Chemical Reactions Analysis
Types of Reactions: Ethirimol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrimidines.
Scientific Research Applications
Ethirimol has several scientific research applications:
Comparison with Similar Compounds
Bupirimate: Another pyrimidine fungicide with a similar mechanism of action.
Triadimenol: A fungicide that also targets nucleic acid synthesis but has a different chemical structure.
Uniqueness of Ethirimol: this compound is unique due to its specific structure and the presence of butyl and methyl substituents at positions 5 and 6 of the pyrimidine ring . This structural uniqueness contributes to its specific mode of action and effectiveness against certain fungal pathogens .
Properties
IUPAC Name |
5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXLROWFHWFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041927 | |
Record name | Ethirimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-60-6 | |
Record name | Ethirimol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23947-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethirimol [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023947606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethirimol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethirimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethirimol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHIRIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF86Y4NA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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